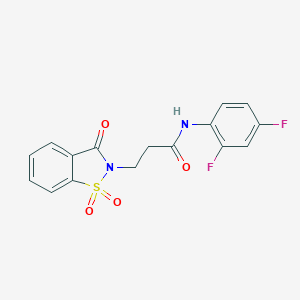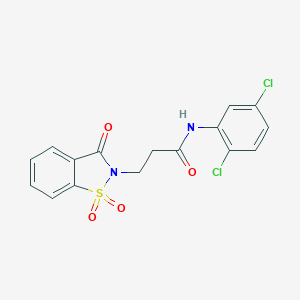![molecular formula C17H16ClN3O3S B509159 N-[3-chloro-4-(4-morpholinyl)phenyl]-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 801245-23-8](/img/structure/B509159.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-1,1-dioxo-1,2-benzothiazol-3-amine
Descripción general
Descripción
“N-[3-chloro-4-(4-morpholinyl)phenyl]-1,1-dioxo-1,2-benzothiazol-3-amine” is a chemical compound with the formula C17H16ClN3O3S. It has a net charge of 0, an average mass of 377.847, and a mono-isotopic mass of 377.06009 .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C17H16ClN3O3S/c18-14-11-12(5-6-15(14)21-7-9-24-10-8-21)19-17-13-3-1-2-4-16(13)25(22,23)20-17/h1-6,11H,7-10H2,(H,19,20) . The SMILES string is C1COCCN1C2=C(C=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43)Cl .Physical And Chemical Properties Analysis
The compound has an average mass of 377.847 and a mono-isotopic mass of 377.06009 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Antitumor Activity
Synthesis and Cancer Cell Line Inhibition : A compound closely related to N-[3-chloro-4-(4-morpholinyl)phenyl]-1,1-dioxo-1,2-benzothiazol-3-amine was synthesized and found to inhibit the proliferation of A549 and BGC-823 cancer cell lines, suggesting potential antitumor applications (Ji et al., 2018).
Antitumor Benzothiazoles : Another study highlights the antitumor activity of 2-(4-aminophenyl)benzothiazoles, which display potent and selective activity against various cancer cell lines, including breast and ovarian. This suggests a potential pathway for the application of related compounds in cancer treatment (Chua et al., 1999).
In Vitro Antitumor Evaluation : Various novel 2-(4-aminophenyl)benzothiazole derivatives, which share structural similarities with the compound , were synthesized and evaluated for their antitumor activity. Some of these compounds showed significant anticancer activity against various cancer cell lines (Yurttaş et al., 2015).
Antimicrobial Activity
Synthesis and Antibacterial Activity : A study focused on the synthesis of 3-substituted-8-methoxy-1, 2, 4-triazino[3,4-b]benzothiazole-4(H)-ones, which demonstrated antibacterial activity. This indicates the potential of benzothiazole derivatives in antimicrobial applications (Vartale et al., 2008).
Antimycobacterial Activity of Fluorinated Benzothiazolo Imidazole Compounds : Another study synthesized fluorinated benzothiazolo imidazole compounds, showing promising antimicrobial activity. This suggests a pathway for the development of antimicrobial agents using benzothiazole derivatives (Sathe et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of this compound is the cytochrome P450 4F2 (CYP4F2) enzyme . This enzyme plays a crucial role in the metabolism of arachidonic acid, a major membrane fatty acid .
Mode of Action
The compound acts as a selective inhibitor of the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE) . 20-HETE is a metabolite of arachidonic acid and is produced by the action of CYP4F2 . By inhibiting the synthesis of 20-HETE, the compound can modulate the biochemical pathways that are regulated by this metabolite .
Biochemical Pathways
20-HETE plays a significant role in the regulation of vascular tone in renal, cerebral, coronary, skeletal muscle arterioles, and in the pulmonary circulation . It is a potent vasoconstrictor and can induce the myogenic constriction of cerebral blood vessels . Therefore, by inhibiting the synthesis of 20-HETE, the compound can potentially affect these physiological processes .
Pharmacokinetics
The compound, also known as TS-011, has been shown to inhibit the synthesis of 20-HETE by human renal microsomes and recombinant CYP4F2, 4F3A, and 4F3B enzymes with IC50 values around 10 to 50 nM . It has no effect on the activities of CYP1A, 2C9, 2C19, 2D6, or 3A4 enzymes, indicating its selectivity
Result of Action
The inhibition of 20-HETE synthesis by the compound has been associated with beneficial effects in models of ischemic stroke . For instance, TS-011 has been shown to reduce infarct volume by 35% following transient ischemic stroke and in intracerebral hemorrhage in rats .
Propiedades
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c18-14-11-12(5-6-15(14)21-7-9-24-10-8-21)19-17-13-3-1-2-4-16(13)25(22,23)20-17/h1-6,11H,7-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFYSXUBOLEKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(4-morpholinyl)phenyl]-1,1-dioxo-1,2-benzothiazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



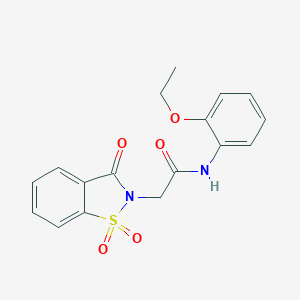

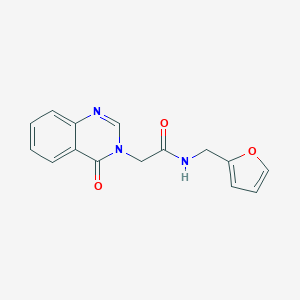
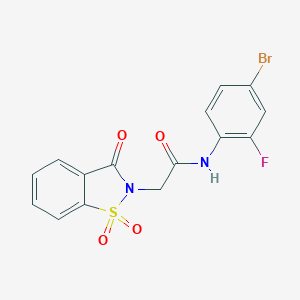


![3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B509102.png)



